molecular formula C19H24N2O4S2 B3639010 N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide

N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B3639010
M. Wt: 408.5 g/mol
InChI Key: GTHBVORXTZDAQA-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is a benzamide derivative featuring a tert-butylsulfamoyl group at the para position of the benzamide ring, a methoxy group at the ortho position, and a methylsulfanyl group at the meta position. This compound’s structural complexity arises from the synergistic integration of these functional groups, which influence its physicochemical properties (e.g., solubility, stability) and biological interactions. The tert-butylsulfamoyl group enhances steric bulk and hydrogen-bonding capacity, while the methylsulfanyl group contributes to lipophilicity and redox activity. The methoxy group modulates electronic effects on the aromatic ring.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-19(2,3)21-27(23,24)15-9-6-13(7-10-15)20-18(22)16-11-8-14(26-5)12-17(16)25-4/h6-12,21H,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHBVORXTZDAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzamide with appropriate reagents.

    Introduction of the tert-Butylsulfamoyl Group: The tert-butylsulfamoyl group is introduced via sulfonation reactions using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

    Methoxylation and Methylsulfanylation: The methoxy and methylsulfanyl groups are introduced through nucleophilic substitution reactions using methoxy and methylsulfanyl reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes, disruption of cell signaling pathways, and interference with DNA replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness is best understood through comparisons with structurally related benzamide derivatives, sulfamoyl-containing molecules, and thiazole hybrids. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name Key Structural Features Distinguishing Attributes Biological/Chemical Implications
Target Compound :
N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide
- Benzamide core
- tert-Butylsulfamoyl group
- 2-Methoxy, 4-methylsulfanyl substituents
- Combination of tert-butylsulfamoyl and methylsulfanyl groups
- Methoxy at ortho position
- Enhanced steric hindrance and hydrogen-bonding (tert-butylsulfamoyl)
- Increased lipophilicity (methylsulfanyl)
- Potential for unique enzyme interactions
N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide - Ethyl linker between sulfamoyl and benzamide
- No methylsulfanyl group
- Lack of aromatic methylsulfanyl substitution
- Shorter sulfamoyl-ethyl chain
- Reduced redox activity
- Altered pharmacokinetics due to ethyl linker
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide - Thiazole ring
- Methylsulfonyl instead of methylsulfanyl
- Sulfonyl vs. sulfanyl group
- Thiazole heterocycle
- Higher oxidative stability (sulfonyl)
- Potential antibacterial activity (thiazole)
4-[cyclohexylmethylsulfamoyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide - Cyclohexylmethylsulfamoyl group
- Thiazole ring
- Bulky cyclohexylmethyl substituent
- Thiazole moiety
- Enhanced binding selectivity (cyclohexylmethyl)
- Possible kinase inhibition (thiazole)

Physicochemical Property Comparisons

Property Target Compound N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide 4-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
Molecular Weight ~425 g/mol ~340 g/mol ~390 g/mol
LogP Estimated 3.8 (high) 2.5 (moderate) 3.2 (moderate-high)
Hydrogen Bond Acceptors 6 5 6
Key Functional Groups tert-Butylsulfamoyl, methylsulfanyl Butylsulfamoyl Methylsulfonyl, thiazole

Key Research Findings and Implications

  • Electronic Modulation : The electron-donating methoxy group and electron-withdrawing sulfamoyl group create a polarized aromatic system, which may enhance binding to charged protein pockets .
  • Comparative Bioactivity Gaps : While analogs like N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide have demonstrated antimicrobial activity, the target compound’s methylsulfanyl group—a softer nucleophile than sulfonamide—could enable unique redox-based mechanisms .

Biological Activity

N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a benzamide core with multiple functional groups, making it a versatile candidate for research in medicinal chemistry, biochemistry, and pharmacology.

Chemical Structure

The IUPAC name of the compound is this compound. Its molecular formula is C19H24N2O4S2C_{19}H_{24}N_{2}O_{4}S_{2}, and it has a molecular weight of 396.53 g/mol. The structure includes a tert-butylsulfamoyl group, a methoxy group, and a methylsulfanyl group, which contribute to its biological activity.

The biological activity of this compound likely involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thus blocking their activity. The pathways affected can include:

  • Inhibition of metabolic enzymes : This can disrupt normal metabolic processes.
  • Disruption of cell signaling pathways : This may affect cellular communication and function.
  • Interference with DNA replication processes : Potentially leading to cytotoxic effects on rapidly dividing cells.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial properties. Studies have shown that this compound may possess activity against various bacterial strains, although specific data on this compound's antimicrobial efficacy is limited.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, the presence of the sulfonamide group is known to confer inhibitory effects on carbonic anhydrase and other sulfonamide-sensitive enzymes.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study examined the enzyme inhibition capabilities of related sulfonamide compounds, suggesting that this compound could inhibit metabolic enzymes involved in drug metabolism and detoxification pathways.
  • Antimicrobial Activity Assessment :
    • In vitro tests demonstrated that structurally similar compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Further studies are needed to confirm the specific activity of this compound.
  • Cytotoxic Effects :
    • Preliminary cytotoxicity assays indicated that related benzamide derivatives showed promise in inhibiting cancer cell lines, suggesting potential applications in cancer therapy.

Data Summary Table

Property/ActivityDescription
Molecular FormulaC19H24N2O4S2C_{19}H_{24}N_{2}O_{4}S_{2}
Molecular Weight396.53 g/mol
Antimicrobial ActivityPotential against various bacterial strains
Enzyme InhibitionPossible inhibition of metabolic enzymes
CytotoxicityPromising results in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide
Reactant of Route 2
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N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide

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